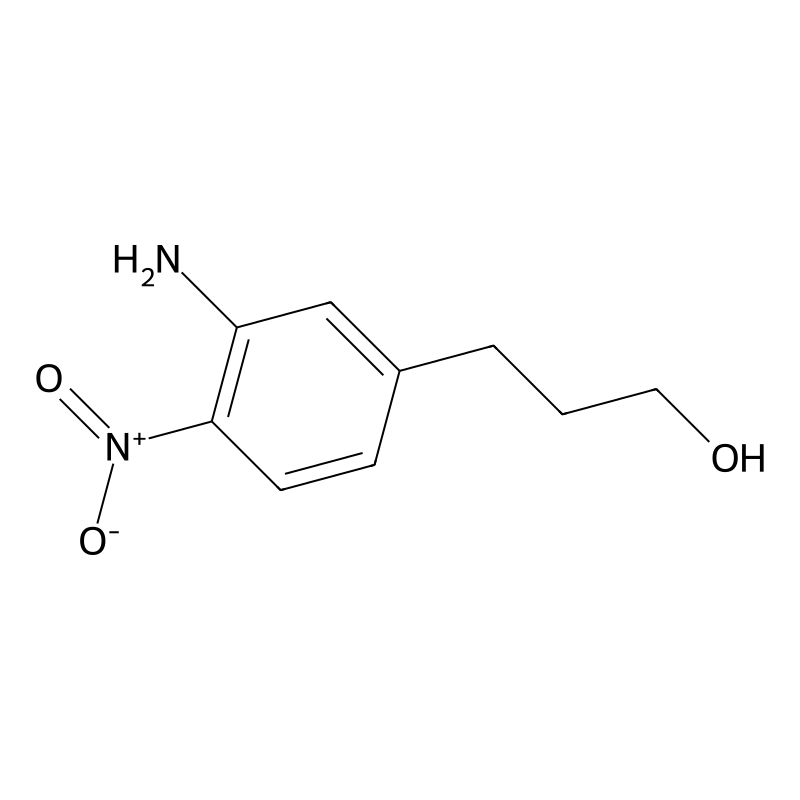

3-(3-Amino-4-nitrophenyl)-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Amino-4-nitrophenyl)-1-propanol is an organic compound characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a propanol side chain. Its chemical structure can be represented as follows:

- Chemical Formula: C₉H₁₂N₂O₄

- CAS Number: 849235-84-3

This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The combination of functional groups allows for a range of chemical reactivity and biological interactions.

There is no known mechanism of action described in scientific literature for this specific compound.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or iron powder under acidic conditions.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents, often using halogens or sulfonic acids under acidic conditions.

The major products formed from these reactions include nitroso derivatives from oxidation, diamino derivatives from reduction, and various substituted aromatic compounds from substitution reactions.

Research indicates that 3-(3-Amino-4-nitrophenyl)-1-propanol exhibits various biological activities. It has been studied for its potential role in biochemical pathways and interactions with enzymes. Notably, it may possess antimicrobial and anticancer properties due to its structural features that allow interaction with biological targets. The mechanism of action likely involves inhibition of specific enzymes or modulation of receptor activity, leading to observable biological effects .

The synthesis of 3-(3-Amino-4-nitrophenyl)-1-propanol typically involves the nitration of 3-aminophenylpropanol, where a nitro group is introduced to the aromatic ring. This process is generally conducted using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.

Industrial Production

For industrial applications, similar nitration processes are employed but optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency and safety of production .

3-(3-Amino-4-nitrophenyl)-1-propanol has diverse applications across several domains:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

- Biology: The compound is studied for its interactions with enzymes and potential roles in metabolic pathways.

- Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.

- Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 3-(3-Amino-4-nitrophenyl)-1-propanol with molecular targets have shown that its amino and nitro groups significantly influence binding affinity and biological activity. These interactions may lead to inhibition of specific enzymes or modulation of receptor activity, which could explain its observed biological effects .

Several compounds share structural similarities with 3-(3-Amino-4-nitrophenyl)-1-propanol. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-nitrophenol | Lacks the propanol side chain | Simpler structure; primarily used in dye synthesis |

| 2-Amino-4-nitrophenol | Differently positioned amino and nitro groups | Variation in reactivity due to positional changes |

| 3-Amino-4-nitrophenylboronic acid | Contains a boronic acid group instead of propanol | Unique reactivity profile due to boronic acid functionality |

Uniqueness: 3-(3-Amino-4-nitrophenyl)-1-propanol is unique due to its combination of both amino and nitro groups on the aromatic ring along with a propanol side chain, which enhances its reactivity and potential applications compared to similar compounds .